5-Nitropentan-1-ol

CAS No.: 21823-27-8

Cat. No.: VC8255890

Molecular Formula: C5H11NO3

Molecular Weight: 133.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21823-27-8 |

|---|---|

| Molecular Formula | C5H11NO3 |

| Molecular Weight | 133.15 g/mol |

| IUPAC Name | 5-nitropentan-1-ol |

| Standard InChI | InChI=1S/C5H11NO3/c7-5-3-1-2-4-6(8)9/h7H,1-5H2 |

| Standard InChI Key | UISXXYURSRKYST-UHFFFAOYSA-N |

| SMILES | C(CC[N+](=O)[O-])CCO |

| Canonical SMILES | C(CC[N+](=O)[O-])CCO |

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Nomenclature

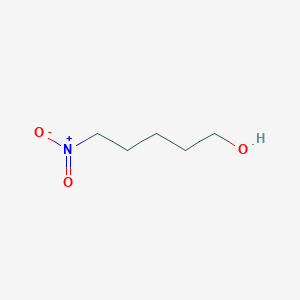

5-Nitropentan-1-ol, systematically named 5-nitro-pentan-1-ol, belongs to the nitro alcohol family. Its IUPAC name reflects the hydroxyl group at the first carbon and the nitro group at the fifth position of a pentane backbone (Fig. 1) . Synonyms include 5-Nitropentanol-1 and 5-nitro-pentan-1-ol, though these terms are less frequently used in contemporary literature .

Table 1. Key molecular descriptors of 5-Nitropentan-1-ol

| Property | Value |

|---|---|

| Molecular formula | |

| Molecular weight | 133.146 g/mol |

| Exact mass | 133.074 g/mol |

| PSA (Polar Surface Area) | 66.05 Ų |

| LogP | 0.95 |

The compound’s polarity, indicated by a PSA of 66.05 Ų, facilitates interactions with polar solvents and catalytic surfaces .

Synthesis and Reaction Pathways

Nitroaldol Condensation

The nitroaldol (Henry) reaction is a cornerstone for synthesizing β-nitro alcohols. Although 5-Nitropentan-1-ol is not directly cited in the provided studies, its structure implies formation via condensation of nitromethane with a ketone. For instance, butanone reacts with nitromethane under DBU (1,8-diazabicycloundec-7-ene) catalysis to yield β,β-disubstituted nitroalkanes via elimination-addition sequences . Applying this methodology to pentan-2-one could theoretically produce 5-Nitropentan-1-ol, though steric and electronic factors may necessitate optimized conditions (e.g., solventless systems or fluoride-based catalysts) .

Table 2. Representative reaction conditions for nitro alcohol synthesis

| Substrate | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Cyclohexanone | KCO | None | 60 |

| Butanone | DBU | THF | 80 |

Acylation and Rearrangement

Nitro alcohols often undergo further functionalization. In a tandem acylation/ -rearrangement reported by Antonova et al., aliphatic nitro compounds like 4-nitro-3-phenylpentanal form α-oxygenated oximes upon treatment with acetic anhydride and acid . While 5-Nitropentan-1-ol’s reactivity in such pathways remains unexplored, its primary alcohol group could participate in esterification or oxidation reactions, expanding its utility in heterocycle synthesis .

Physicochemical Properties and Stability

Thermal Behavior

The boiling point of 5-Nitropentan-1-ol is undocumented, but its structural analog 5-nitropentan-2-one (CAS 22020-87-7) boils at 231.7°C under atmospheric pressure . Given the hydroxyl group’s hydrogen-bonding capacity, 5-Nitropentan-1-ol likely exhibits a higher boiling point than its ketone counterpart.

Solubility and Partitioning

With a logP of 0.95, 5-Nitropentan-1-ol demonstrates moderate lipophilicity, favoring dissolution in polar aprotic solvents like THF or DMF. This property aligns with its use in homogeneous catalytic systems, as seen in DBU-mediated reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume